molecular formula C14H16O3 B8154170 Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate

Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate

Cat. No.: B8154170
M. Wt: 232.27 g/mol
InChI Key: LORVIUMAARHMTA-UHFFFAOYSA-N
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Description

Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate is an organic compound characterized by the presence of an ethynyl group attached to a phenoxy moiety, which is further connected to a dimethylpropanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate typically involves a multi-step process:

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, ensuring the availability of high-purity reagents, and optimizing reaction conditions for maximum yield and efficiency.

Types of Reactions:

    Oxidation: The ethynyl group can undergo oxidation reactions, potentially forming carbonyl-containing products.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis. These interactions can modulate biological pathways and chemical processes, making the compound useful in various applications .

Comparison with Similar Compounds

  • Methyl 3-(4-ethynylphenoxy)propanoate
  • Methyl 3-(4-ethynylphenoxy)-2,2-dimethylbutanoate
  • Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpentanoate

Comparison: Methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to its analogs. The presence of the dimethyl group enhances its steric hindrance, affecting its reactivity and interaction with other molecules .

Properties

IUPAC Name

methyl 3-(4-ethynylphenoxy)-2,2-dimethylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O3/c1-5-11-6-8-12(9-7-11)17-10-14(2,3)13(15)16-4/h1,6-9H,10H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORVIUMAARHMTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COC1=CC=C(C=C1)C#C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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